REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4]([CH3:8])=[CH:5][CH2:6]O.[C:9]([O:17]CC)([O:14][CH2:15][CH3:16])(OCC)[CH3:10].C(O)(=O)CC>C(O)C>[Cl:1][CH2:2][CH2:3][C:4]([CH3:8])([CH:5]=[CH2:6])[CH2:10][C:9]([O:14][CH2:15][CH3:16])=[O:17]
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Name
|
5-chloro-3-methyl-2-penten-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(=CCO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
this mixture is stirred vigorously for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is slowly distilled through a Vigreaux column
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solution, 20 parts by volume of pentane and 20 parts by volume of 1 M sulfuric acid
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
The mixture is then diluted with 150 parts by volume of water
|
Type
|
CUSTOM
|
Details
|
the product is isolated by pentane extraction
|
Type
|
WASH
|
Details
|
The pentane extracts are washed with saturated sodium bicarbonate, 10% sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the pentane
|
Type
|
DISTILLATION
|
Details
|
followed by fractional distillation
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(CC(=O)OCC)(C=C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |